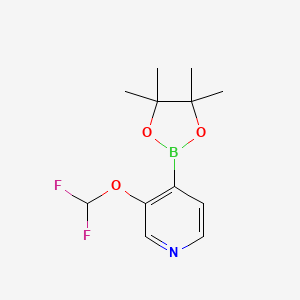
2-(Aminomethyl)pyridin-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)pyridin-3-amine hydrochloride is an organic compound with the molecular formula C6H10ClN3 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)pyridin-3-amine hydrochloride typically involves the reaction of 2-cyanopyridine with hydrogen in the presence of a catalyst. This process results in the formation of 2-(Aminomethyl)pyridine, which is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale hydrogenation processes using specialized reactors and catalysts to ensure high yield and purity. The final product is then crystallized and purified to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Aminomethyl)pyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)pyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or activation .
Vergleich Mit ähnlichen Verbindungen
2-Aminopyridine: Another pyridine derivative with similar chemical properties but different applications.
2-Picolylamine: A related compound used as a ligand in coordination chemistry.
Uniqueness: 2-(Aminomethyl)pyridin-3-amine hydrochloride is unique due to its specific structure, which allows it to form stable coordination complexes with metal ions. This property makes it particularly valuable in the fields of catalysis and material science .
Eigenschaften
Molekularformel |
C6H10ClN3 |
|---|---|
Molekulargewicht |
159.62 g/mol |
IUPAC-Name |
2-(aminomethyl)pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4,7-8H2;1H |
InChI-Schlüssel |
YHCQIRCAASWFDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)CN)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


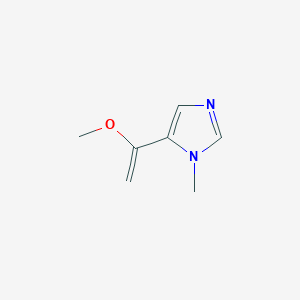

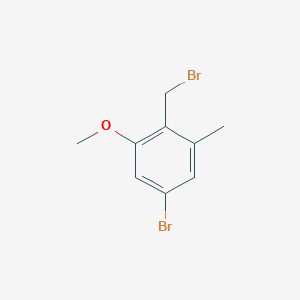
![5-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662110.png)
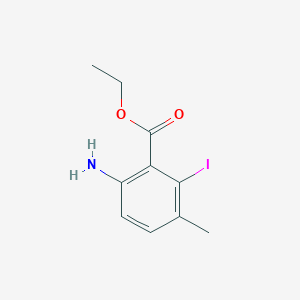
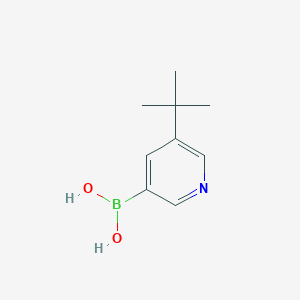
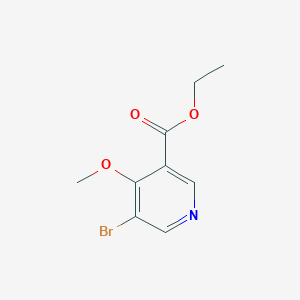
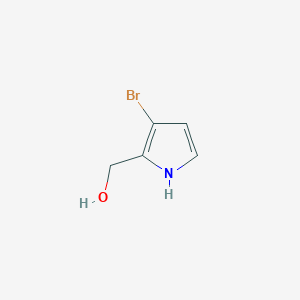
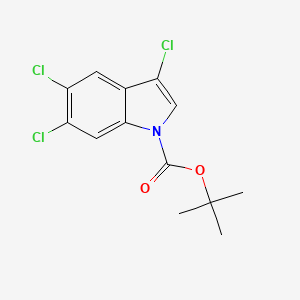
![2-[(Methylthio)methyl]thiazole-4-carboxylic Acid](/img/structure/B13662152.png)
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B13662156.png)
![4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol](/img/structure/B13662160.png)

